1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4O. This compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, making it a highly fluorinated aromatic ketone. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound, such as 1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed
Substitution: Amino or thiol derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products
Scientific Research Applications
1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the carbonyl group, making it less reactive in certain chemical reactions.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern on the phenyl ring, affecting its chemical properties.
Uniqueness
1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with a carbonyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H7BrF4O |
---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
1-bromo-1-[3-fluoro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4O/c1-5(16)9(11)6-3-2-4-7(12)8(6)10(13,14)15/h2-4,9H,1H3 |
InChI Key |
HXZORTZPKKQUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)F)C(F)(F)F)Br |
Origin of Product |
United States |
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